
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a sulfonyl group, a cyanide group, and a hydrazonoyl moiety. These functional groups contribute to the compound’s reactivity and potential utility in synthetic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazonoyl Intermediate: The synthesis begins with the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Introduction of the Sulfonyl Group: The hydrazone is then treated with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Cyanide Group: Finally, the compound is reacted with cyanogen bromide to introduce the cyanide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl oxides, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry
In synthetic chemistry, (E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate for the development of new compounds.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the sulfonyl and cyanide groups suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In materials science, this compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, while the cyanide group can participate in nucleophilic or electrophilic interactions.
相似化合物的比较
Similar Compounds
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylchloride: Similar structure but with a chloride group instead of a cyanide group.
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylfluoride: Similar structure but with a fluoride group instead of a cyanide group.
Uniqueness
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents.
属性
分子式 |
C14H19N3O2S |
|---|---|
分子量 |
293.39 g/mol |
IUPAC 名称 |
(1E)-2-tert-butylsulfonyl-N-(3-methylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N3O2S/c1-11-6-5-7-12(8-11)16-17-13(9-15)10-20(18,19)14(2,3)4/h5-8,16H,10H2,1-4H3/b17-13+ |
InChI 键 |
KIDWFAZICUWHLP-GHRIWEEISA-N |
手性 SMILES |
CC1=CC(=CC=C1)N/N=C(/CS(=O)(=O)C(C)(C)C)\C#N |
规范 SMILES |
CC1=CC(=CC=C1)NN=C(CS(=O)(=O)C(C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


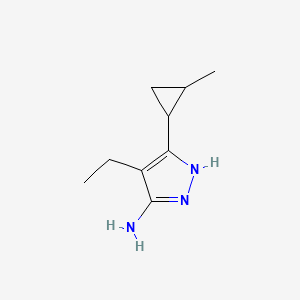
![1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)
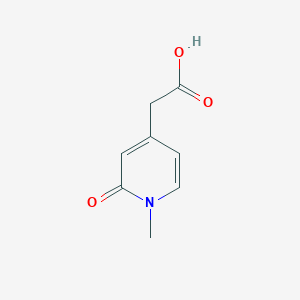
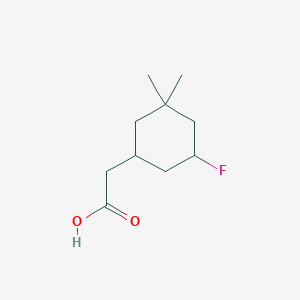
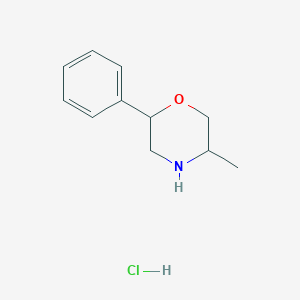
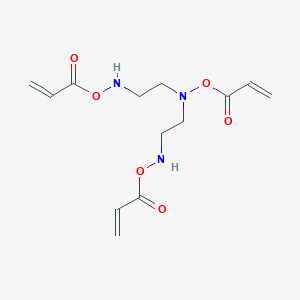
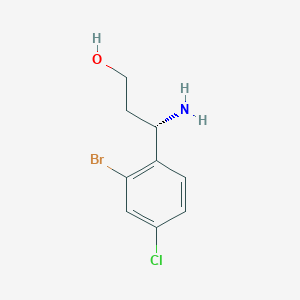

![5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13063149.png)
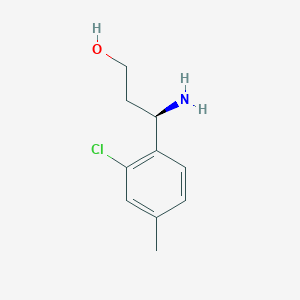
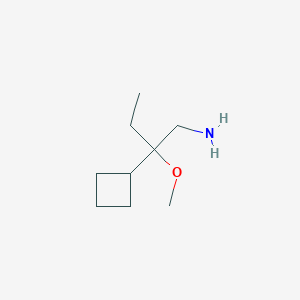
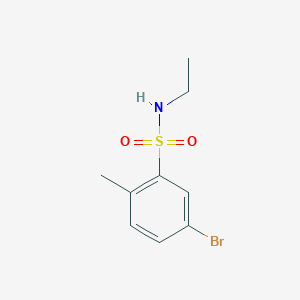

![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
